molecular formula C14H19NO5 B13990276 Benzyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate

Benzyl (2-(2-(2-oxoethoxy)ethoxy)ethyl)carbamate

Cat. No.: B13990276
M. Wt: 281.30 g/mol
InChI Key: PLSBJINOKWXKEM-UHFFFAOYSA-N
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Description

Benzyl {2-[2-(2-oxoethoxyl)ethoxy]ethyl}carbamate is a chemical compound with the molecular formula C14H21NO5 It is known for its unique structure, which includes a benzyl group attached to a carbamate moiety through a flexible ethoxyethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl {2-[2-(2-oxoethoxyl)ethoxy]ethyl}carbamate typically involves the reaction of benzyl chloroformate with 2-(2-(2-hydroxyethoxy)ethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl {2-[2-(2-oxoethoxyl)ethoxy]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl {2-[2-(2-oxoethoxyl)ethoxy]ethyl}carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl {2-[2-(2-oxoethoxyl)ethoxy]ethyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. The benzyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The ethoxyethoxy linker provides flexibility, enabling the compound to adopt conformations that facilitate binding to its targets .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate
  • Benzyl {2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate

Uniqueness

Benzyl {2-[2-(2-oxoethoxyl)ethoxy]ethyl}carbamate is unique due to the presence of the oxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The oxo group enhances the compound’s ability to undergo oxidation reactions and interact with specific molecular targets, making it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

benzyl N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]carbamate

InChI

InChI=1S/C14H19NO5/c16-7-9-19-11-10-18-8-6-15-14(17)20-12-13-4-2-1-3-5-13/h1-5,7H,6,8-12H2,(H,15,17)

InChI Key

PLSBJINOKWXKEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCC=O

Origin of Product

United States

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